2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid
Overview
Description
2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. This compound features an indole ring system with a hydroxymethyl group at the 2-position and an acetic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring system. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base. The acetic acid moiety can be added via a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid moiety to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Formation of 2-(2-(carboxymethyl)-1H-indol-3-yl)acetic acid.
Reduction: Formation of 2-(2-(hydroxymethyl)-1H-indol-3-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)acetic acid
- 4-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
- 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid
Uniqueness
2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid is unique due to its specific structural features, such as the presence of both a hydroxymethyl group and an acetic acid moiety on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)-1H-indol-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-6-10-8(5-11(14)15)7-3-1-2-4-9(7)12-10/h1-4,12-13H,5-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLGRRXWLIJWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CO)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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